

An In-depth Technical Guide to N-Phenethylbenzamide (CAS 3278-14-6)

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Compound of Interest		
Compound Name:	N-Phenethylbenzamide	
Cat. No.:	B045167	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenethylbenzamide (CAS 3278-14-6) is a synthetic organic compound belonging to the benzamide class of molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a review of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key quantitative data in tabular format, provides detailed experimental methodologies, and includes visualizations of chemical synthesis and potential biological pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

N-Phenethylbenzamide is a white to off-white crystalline solid. It is characterized by the presence of a benzamide core with a phenethyl group attached to the nitrogen atom. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties of N-Phenethylbenzamide



Property	Value	Reference(s)
CAS Number	3278-14-6	[1]
Molecular Formula	C15H15NO	[1]
Molecular Weight	225.29 g/mol	[1]
IUPAC Name	N-(2-phenylethyl)benzamide	[1]
Synonyms	N-Benzoyl-2- phenylethylamine, Riparin A, NSC 16618	[1]
Appearance	White to off-white crystalline powder	-
Melting Point	117-118 °C	[2]
Boiling Point	439.0 ± 24.0 °C (Predicted)	[2]
Solubility	Soluble in deuterated chloroform and other organic solvents.	[2]
SMILES	C1=CC=C(C=C1)CCNC(=O)C 2=CC=CC=C2	[1]
InChlKey	DAVRGGJTJDTVQT- UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data for N-Phenethylbenzamide



Technique	Data Summary	Reference(s)
¹H NMR	Consistent with structure.	-
¹³ C NMR	Consistent with structure. A reference spectrum is available on PubChem.	[1]
FTIR	KBr wafer spectrum available on PubChem.	[1]
Mass Spec (GC-MS)	Spectrum available on PubChem.	[1]

Synthesis of N-Phenethylbenzamide

The primary and most straightforward method for the synthesis of **N-Phenethylbenzamide** is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from established procedures for the synthesis of benzamide derivatives.

Materials:

- Phenethylamine
- · Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution

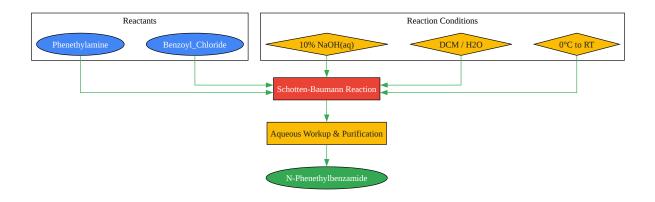


- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Separatory funnel
- Stirring apparatus
- Ice bath

Procedure:

- In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.
- Add a 10% agueous solution of sodium hydroxide (2.0 equivalents).
- Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
- Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain N-Phenethylbenzamide as a white crystalline solid.





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Synthesis of **N-Phenethylbenzamide** via Schotten-Baumann Reaction.

Biological Activity and Potential Applications

N-Phenethylbenzamide and its derivatives have been investigated for a range of biological activities. The following sections outline the key findings and provide general experimental protocols for assessing these activities.

Antimicrobial Activity

N-Phenethylbenzamide has been reported to exhibit toxicity against gram-positive bacteria.

Table 3: Antimicrobial Activity of N-Phenethylbenzamide Derivatives



Microorganism	Activity	MIC Range (μg/mL)	Reference(s)
Staphylococcus aureus	Active	-	-
Bacillus subtilis	Active	-	-
Gram-negative bacteria	Inactive	-	-

Note: Specific MIC values for the parent compound **N-Phenethylbenzamide** are not readily available in the reviewed literature; however, derivatives have shown activity.

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

• N-Phenethylbenzamide

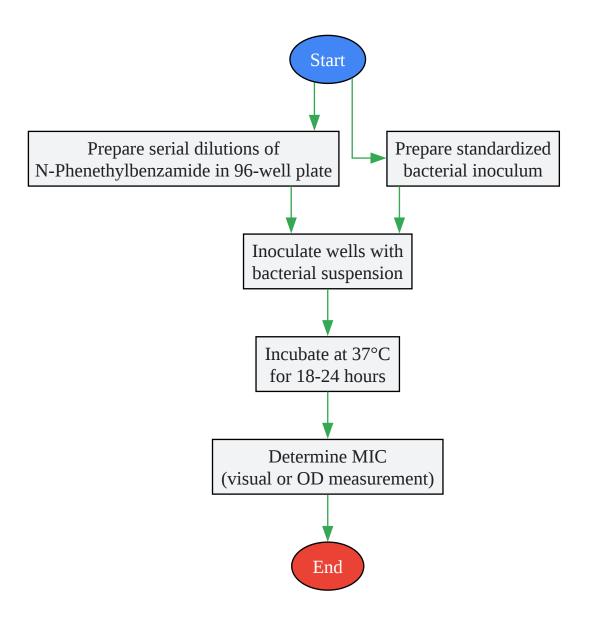
- Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- Prepare a stock solution of N-Phenethylbenzamide in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing
 MHB to achieve a range of final concentrations.
- Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).



- Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include positive (bacteria and medium, no compound) and negative (medium only) controls.
- Incubate the plates at 37 °C for 18-24 hours.
- Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm.



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Workflow for MIC Determination by Broth Microdilution.

Mitochondrial Activity

It has been suggested that **N-Phenethylbenzamide** may exhibit locomotor activity in animals due to the inhibition of the mitochondrial electron transport chain, leading to reduced ATP production.

The proposed mechanism involves the binding of **N-Phenethylbenzamide** to components of the mitochondrial electron transport chain, disrupting the flow of electrons and thereby inhibiting oxidative phosphorylation.



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Proposed Mitochondrial Electron Transport Chain Inhibition.

This protocol provides a general method for assessing the effect of a compound on mitochondrial oxygen consumption using isolated mitochondria.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Respiration buffer
- Substrates for different complexes of the electron transport chain (e.g., glutamate/malate for Complex I, succinate for Complex II)
- ADP
- N-Phenethylbenzamide
- High-resolution respirometer (e.g., Oroboros Oxygraph)



Procedure:

- Calibrate the respirometer with respiration buffer.
- Add a known amount of isolated mitochondria to the chamber.
- Measure the basal respiration rate (State 2).
- Add substrates to stimulate respiration through a specific complex.
- Add a known amount of ADP to induce State 3 respiration (active phosphorylation).
- Once a stable State 3 rate is achieved, add N-Phenethylbenzamide at various concentrations and monitor the change in oxygen consumption.
- A decrease in the oxygen consumption rate indicates inhibition of mitochondrial respiration.

Locomotor Activity

The potential inhibition of mitochondrial function by **N-Phenethylbenzamide** may manifest as changes in locomotor activity in animal models.

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

- Open field apparatus (a square or circular arena with walls)
- Video tracking software
- Rodents (e.g., mice or rats)
- N-Phenethylbenzamide formulation for administration

Procedure:

Habituate the animals to the testing room for at least 30 minutes before the test.



- Administer N-Phenethylbenzamide or vehicle control to the animals at a predetermined time before the test.
- Place the animal in the center of the open field arena.
- Record the animal's activity for a set period (e.g., 10-30 minutes) using the video tracking software.
- Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
- Compare the activity levels between the compound-treated and control groups.

Safety and Handling

N-Phenethylbenzamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Phenethylbenzamide is a readily synthesizable compound with documented antimicrobial activity and potential effects on mitochondrial function and locomotor activity. This technical guide provides a foundational understanding of its properties and methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential. The provided protocols and data serve as a starting point for researchers interested in investigating this and related benzamide compounds.

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